6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane
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Overview
Description
6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane is a fluorinated organic compound with the molecular formula C8H12F7IO2. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and two ethoxy groups attached to a hexane backbone. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane typically involves the fluorination of a suitable precursor, followed by iodination and ethoxylation. One common synthetic route includes the following steps:
Fluorination: A hexane derivative is subjected to fluorination using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.
Iodination: The fluorinated intermediate is then treated with an iodine source, such as iodine monochloride (ICl) or iodine (I2), in the presence of a catalyst to introduce the iodine atom.
Ethoxylation: Finally, the iodinated compound is reacted with ethanol in the presence of an acid catalyst to form the diethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ethoxy groups can be hydrolyzed to form the corresponding alcohols in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorinated nature.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals, fluorinated polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane depends on its specific application. In general, the compound’s effects are mediated by its ability to undergo various chemical reactions, interact with molecular targets, and participate in specific pathways. For example, in bioimaging, the fluorinated groups may enhance the compound’s visibility in imaging techniques, while in drug development, the compound may interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-5-iodohexane: Lacks the ethoxy groups, resulting in different chemical properties and reactivity.
6,6-Diethoxy-1,1,1,2,2,3,3-heptafluorohexane:
6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-bromohexane: Contains a bromine atom instead of iodine, leading to differences in reactivity and applications.
Uniqueness
6,6-Diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane is unique due to the presence of both fluorine and iodine atoms, as well as the ethoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
89608-39-9 |
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Molecular Formula |
C10H14F7IO2 |
Molecular Weight |
426.11 g/mol |
IUPAC Name |
6,6-diethoxy-1,1,1,2,2,3,3-heptafluoro-5-iodohexane |
InChI |
InChI=1S/C10H14F7IO2/c1-3-19-7(20-4-2)6(18)5-8(11,12)9(13,14)10(15,16)17/h6-7H,3-5H2,1-2H3 |
InChI Key |
AEVPITWGXJDSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CC(C(C(F)(F)F)(F)F)(F)F)I)OCC |
Origin of Product |
United States |
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